2-[Methyl(phenyl)amino]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups
Preparation Methods
The synthesis of 2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-nitrobenzaldehyde with 2-[Methyl(phenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 2-[Methyl(phenyl)amino]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide include other hydrazide derivatives and aromatic compounds with nitro or amino groups. These compounds may share similar chemical reactivity but can differ in their specific applications and biological activities. For example, thiazole and indole derivatives are known for their diverse biological activities and are often compared with hydrazide compounds in medicinal chemistry .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(N-methylanilino)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-19(14-8-3-2-4-9-14)12-16(21)18-17-11-13-7-5-6-10-15(13)20(22)23/h2-11H,12H2,1H3,(H,18,21)/b17-11+ |
InChI Key |
QRLIFGPFONXOAK-GZTJUZNOSA-N |
Isomeric SMILES |
CN(CC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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